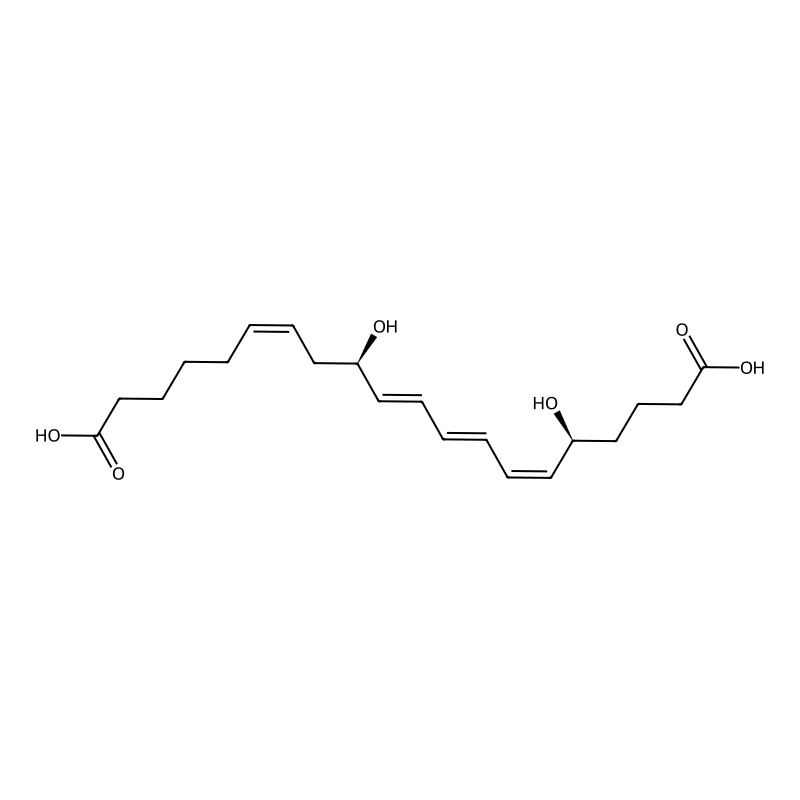

20-Carboxyleukotriene B4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis and Metabolism

20-carboxy LTB4 is formed through the metabolism of LTB4 by the enzyme LTB4 20-hydroxylase in human leukocytes, specifically neutrophils. [] This conversion process involves the addition of a carboxylic acid group to the 20th carbon atom of the LTB4 molecule. []

Further research suggests that LTB4 metabolism in isolated rat hepatocytes can also produce 20-carboxy LTB4, along with other metabolites. []

Biological Activity

Studies have shown that 20-carboxy LTB4 exhibits significantly weaker biological activity compared to its parent molecule, LTB4. While LTB4 plays a potent role in various inflammatory responses, 20-carboxy LTB4 demonstrates only about 2.6% of the activity in causing a specific type of white blood cell (neutrophil) degranulation. [] This indicates that 20-carboxy LTB4 likely functions as an inactive metabolite of LTB4, contributing to its removal from the body.

Research Applications

-carboxy LTB4 serves as a valuable biomarker in scientific research, particularly in studies investigating:

- Leukotriene metabolism: Measuring the levels of 20-carboxy LTB4 can help researchers understand the activity and regulation of LTB4 metabolic pathways in various cell types and tissues. [, ]

- Inflammatory diseases: Since LTB4 is associated with various inflammatory conditions, studying 20-carboxy LTB4 levels can provide insights into the overall leukotriene pathway's involvement in these diseases. []

20-Carboxy-leukotriene B4 is an omega-oxidized metabolite of leukotriene B4, a potent inflammatory mediator derived from arachidonic acid. It is formed through the enzymatic oxidation of 20-hydroxy-leukotriene B4 by neutrophil microsomes, primarily involving cytochrome P450 enzymes. This compound plays a significant role in modulating immune responses, particularly in the context of inflammation and immune cell recruitment .

The synthesis of 20-carboxy-leukotriene B4 involves several key reactions:

- Formation from 20-Hydroxy-Leukotriene B4: The primary pathway for the production of 20-carboxy-leukotriene B4 is through the oxidation of 20-hydroxy-leukotriene B4. This reaction occurs in the presence of NADPH and is catalyzed by specific cytochrome P450 enzymes, notably cytochrome P450LTB omega-hydroxylase .

- Further Metabolism: Once formed, 20-carboxy-leukotriene B4 can undergo additional metabolic transformations, including beta-oxidation, which can lead to the formation of various other metabolites that may have distinct biological activities .

20-Carboxy-leukotriene B4 exhibits unique biological properties compared to its parent compound, leukotriene B4. While leukotriene B4 is a potent chemotactic factor that promotes neutrophil migration and activation, 20-carboxy-leukotriene B4 acts as a natural antagonist to leukotriene B4-mediated responses. It has been shown to inhibit various neutrophil functions such as migration, degranulation, and leukotriene biosynthesis . This inhibitory effect suggests that 20-carboxy-leukotriene B4 may play a critical role in regulating inflammation and preventing excessive immune responses.

The synthesis of 20-carboxy-leukotriene B4 can be achieved through the following methods:

- Enzymatic Oxidation: The primary method involves the enzymatic oxidation of 20-hydroxy-leukotriene B4 using isolated neutrophil microsomes or recombinant cytochrome P450 enzymes in vitro. This method typically requires NADPH as a cofactor to facilitate the oxidation process .

- Chemical Synthesis: Although less common, chemical synthesis routes may also be developed using organic chemistry techniques to construct the compound from simpler precursors.

20-Carboxy-leukotriene B4 is primarily studied for its role in immunology and inflammation. Its applications include:

- Research Tool: It serves as a valuable tool for studying leukotriene metabolism and its effects on immune cell function.

- Therapeutic Potential: Given its inhibitory effects on leukotriene B4 activity, it may have potential therapeutic applications in treating inflammatory diseases where leukotriene signaling contributes to pathogenesis.

Studies have demonstrated that 20-carboxy-leukotriene B4 binds to the BLT1 receptor with high affinity but activates it to a much lesser extent than leukotriene B4 itself . This differential interaction suggests that it may serve as a regulatory molecule that dampens the effects of leukotriene B4 during inflammatory responses. Furthermore, it has been shown to inhibit LTB4-mediated responses in various immune cells, including neutrophils and eosinophils .

Several compounds are structurally and functionally similar to 20-carboxy-leukotriene B4. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| Leukotriene B4 | A potent pro-inflammatory mediator involved in immune cell recruitment. | Strong chemotactic properties; activates BLT1 receptor robustly. |

| 20-Hydroxy-Leukotriene B4 | An intermediate metabolite of leukotriene B4 with reduced activity. | Serves as a precursor to 20-carboxy-leukotriene B4; less active than LTB4 but still promotes some responses. |

| Leukotriene C4 | Another member of the leukotrienes involved in allergic responses. | Primarily acts through cysteinyl leukotriene receptors; involved in bronchoconstriction. |

| Resolvins (e.g., Resolvin E1) | Anti-inflammatory mediators derived from omega-3 fatty acids. | Promote resolution of inflammation rather than activation; distinct biosynthetic pathways. |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant